molecular formula C12H12O4 B2902380 Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 22955-78-8

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B2902380
M. Wt: 220.224
InChI Key: WRMZEXPQHVTWJA-UHFFFAOYSA-N
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Patent
US08101638B2

Procedure details

Combine NaH (5.4 g, 122.1 mmol), THF anhydrous (150 mL), and dimethylcarbonate (6.6 mL, 81.3 mmol). While refluxing the reaction under a nitrogen atmosphere, add dropwise 5-Methoxyindanone (3.46 g, 21.33 mmol) over one hour. After the reaction mixture refluxes for 12 hours, quench using Acetic acid and then add Ethyl acetate to the reaction mixture in a separatory funnel. Wash the organic layer several times with water and dry the organic layer over Na2SO4 followed by concentration under reduced pressure. Flash Chromatograph using 1:1 Hexanes:Ethyl acetate to afford 3.14 g, 14.3 mmol (67% yield) of the title compound: 1H NMR (500 MHz, CDCl3); 3.3-3.4 (1H, dd), 3.5-3.6 (1H, dd), 3.7-3.8 (1H, m), 3.8 (3H, s), 3.9 (3H, s), 6.8-7.0 (2H, m), 7.7-7.8 (1H, m); TLC 2:1 Hexanes:Ethyl acetate Rf:=0.4.
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Quantity
3.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.CO[C:10](=[O:13])[O:11][CH3:12].COC1C=[C:18]2[C:22](=[CH:23]C=1)[C:21](=[O:25])[CH2:20][CH2:19]2>C(OCC)(=O)C>[CH3:12][O:11][C:10]([CH:20]1[CH2:19][C:18]2[C:22](=[CH:23][C:7]([O:6][CH3:5])=[CH:3][CH:4]=2)[C:21]1=[O:25])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
Quantity
3.46 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While refluxing
CUSTOM
Type
CUSTOM
Details
the reaction under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
quench
WASH
Type
WASH
Details
Wash the organic layer several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C1C(C2=CC(=CC=C2C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.3 mmol
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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